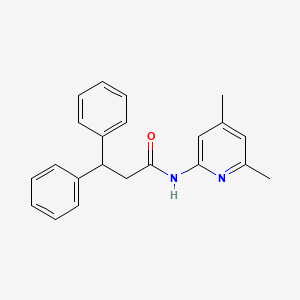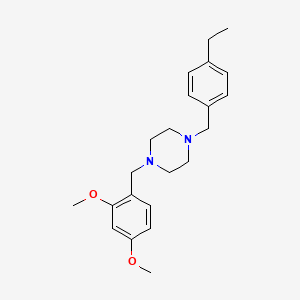
N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a propanamide group attached to a diphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential anti-inflammatory and antitumor properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide involves the inhibition of the transcription factor NF-kB, which plays a crucial role in regulating the immune response and apoptosis. By inhibiting NF-kB, the compound can reduce the production of pro-inflammatory cytokines such as TNFalpha and promote apoptosis in cancer cells . This dual action makes it a promising candidate for anti-inflammatory and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoclopramide: Another benzamide with anti-inflammatory and antiemetic properties.
3-chloroprocainamide: A benzamide derivative with similar anti-inflammatory effects.
N,N′-Bis(4,6-dimethyl-2-pyridinyl)thiourea: A compound with a similar pyridine structure but different functional groups.
Uniqueness
N-(4,6-dimethyl-2-pyridinyl)-3,3-diphenylpropanamide stands out due to its unique combination of a pyridine ring and a diphenylpropanamide group, which imparts distinct chemical and biological properties. Its ability to inhibit NF-kB and induce apoptosis makes it particularly valuable in the development of new therapeutic agents for inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-13-17(2)23-21(14-16)24-22(25)15-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,20H,15H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLZOULJAHDEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B3734042.png)
![3-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3734043.png)

![3-[[[1-(2,4-Difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B3734053.png)
![1-methyl-5-(2-phenylphenyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3734055.png)
![N-[(1-{3-[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]benzyl}-3-piperidinyl)methyl]acetamide](/img/structure/B3734056.png)
![1-(diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B3734075.png)
![1-benzyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3734086.png)
![5-(3-benzylimidazol-4-yl)-1-methyl-4H-imidazo[4,5-c]pyrazole](/img/structure/B3734087.png)
![4-[1-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B3734099.png)
![4-ethyl-2-[3-[[isoquinolin-5-ylmethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one](/img/structure/B3734103.png)
![(5Z)-1-(4-methoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3734110.png)
![1-(1-methylpiperidin-4-yl)-5-[5-(piperidin-1-ylmethyl)thiophen-2-yl]-4H-imidazo[4,5-c]pyrazole](/img/structure/B3734123.png)
![4-[3-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3734126.png)
